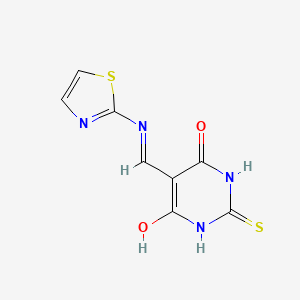

5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-((Thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a thiazole-2-ylamino substituent at the C5 position of the dihydropyrimidine core. This compound belongs to a broader class of TBA derivatives synthesized via condensation reactions, where substituents at the C5 position dictate chemical, optical, and biological properties.

Properties

IUPAC Name |

6-hydroxy-2-sulfanylidene-5-[(E)-1,3-thiazol-2-yliminomethyl]-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNBTNSWMARHL-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of thiazole derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with thiobarbituric acid under reflux conditions in the presence of a suitable catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out in a polar solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thioxo group can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound 5-(((4-(4-fluorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, a thiazole-based synthetic derivative, has potential biological activities, especially in cancer therapy and antimicrobial treatments.

Anticancer Properties

Studies indicate that similar compounds have anticancer properties, with derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showing the ability to inhibit tumor growth in cancer cell lines, including A549 and HT-29.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| HT-29 | 12 µM | VEGFR-2 Inhibition | |

| A549 | 15 µM | Apoptosis Induction | |

| HCT-116 | 10 µM | Cell Cycle Arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, with similar thiazole derivatives demonstrating broad-spectrum activity against pathogens such as Candida albicans.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC Values |

|---|---|

| Candida albicans | 0.03 – 0.5 µg/mL |

In Vitro Studies

Thiazole derivatives can effectively reduce cell viability and induce apoptosis through caspase activation pathways.

In Vivo Studies

Animal models treated with related thiazole compounds showed significant tumor regression compared to control groups, supporting the potential therapeutic applications of these derivatives in oncology.

Toxicity Assessments

Mechanism of Action

The mechanism by which 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves the inhibition of key enzymes and receptors in biological pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Key Observations :

- Yields vary with substituent bulkiness and electronic effects. Electron-withdrawing groups (e.g., chloro in ) enhance reactivity, while bulky groups (e.g., benzylidene in ) may require optimized recrystallization.

- Catalysts like pyridine () or HCl () influence reaction efficiency.

Chemical and Spectral Properties

Spectroscopic Signatures

- IR Spectroscopy: All TBA derivatives show C=O stretches near 1700–1670 cm⁻¹ and C=S stretches at 1250–1200 cm⁻¹ . The thiazole-2-ylamino group in the target compound may exhibit N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), absent in aryl-substituted analogs.

- NMR Spectroscopy :

Optical and Crystallographic Properties

- X-ray diffraction (XRD) of 5-(3,4-dimethoxybenzylidene)-TBA reveals planar geometry, while bulkier substituents (e.g., pyrazole in ) may induce steric distortions.

Computational and Physicochemical Analysis

- Density Functional Theory (DFT) :

- Solubility and Melting Points :

- Polar substituents (e.g., methoxy in ) increase water solubility but raise melting points (120–122°C). The thiazole’s moderate polarity may balance these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.